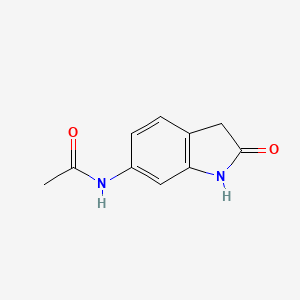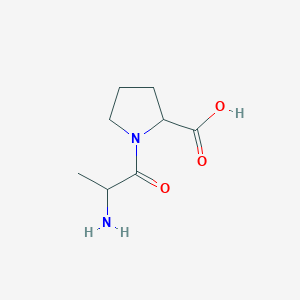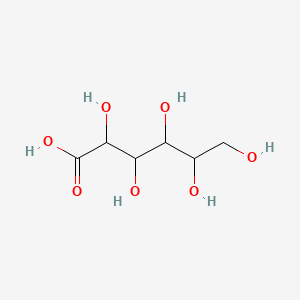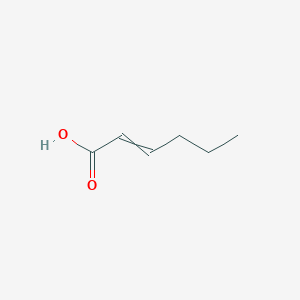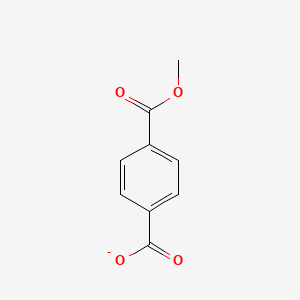
Mono-methyl terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Mono-methyl terephthalate can be synthesized through the esterification of terephthalic acid with methanol. The reaction typically involves heating terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include temperatures ranging from 150°C to 200°C and pressures of 1 to 2 atmospheres . Industrial production methods often involve the transesterification of dimethyl terephthalate with ethylene glycol to produce PET .
Chemical Reactions Analysis
Mono-methyl terephthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form terephthalic acid and methanol.
Transesterification: Reacts with alcohols in the presence of a catalyst to form different esters.
Reduction: Can be reduced to form 1,4-benzenedimethanol using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include sulfuric acid, methanol, ethylene glycol, and lithium aluminum hydride. Major products formed from these reactions include terephthalic acid, methanol, and various esters .
Scientific Research Applications
Mono-methyl terephthalate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the production of PET plastics and fibers.
Material Science: Studied for its properties in the development of new materials with specific mechanical properties.
Biological Research: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of 1,4-benzenedicarboxylic acid, methyl ester in biological systems involves its interaction with cellular components such as proteins and lipids. It can penetrate cell membranes and induce changes in the function of these components, leading to various biological effects.
Comparison with Similar Compounds
Mono-methyl terephthalate is similar to other benzenedicarboxylic acid esters, such as:
- 1,2-Benzenedicarboxylic acid, dimethyl ester (dimethyl phthalate)
- 1,3-Benzenedicarboxylic acid, dimethyl ester (dimethyl isophthalate)
- 1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester (bis(2-ethylhexyl) terephthalate)
Compared to these compounds, 1,4-benzenedicarboxylic acid, methyl ester is unique in its widespread use in the production of PET plastics and fibers, making it a crucial compound in the polymer industry .
Properties
Molecular Formula |
C9H7O4- |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
4-methoxycarbonylbenzoate |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)/p-1 |
InChI Key |
REIDAMBAPLIATC-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


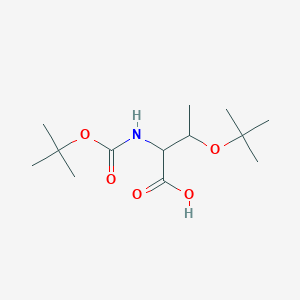
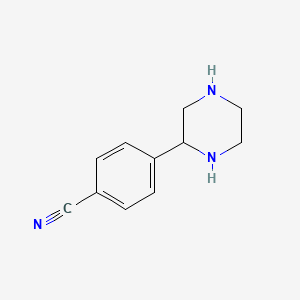
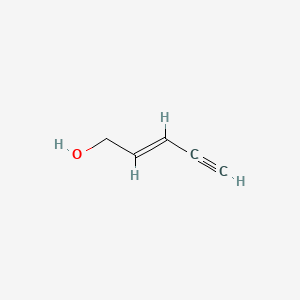
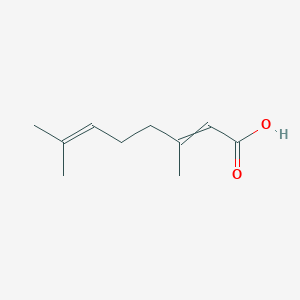
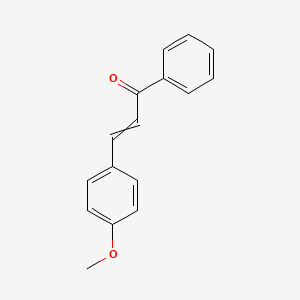
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide](/img/structure/B8816369.png)
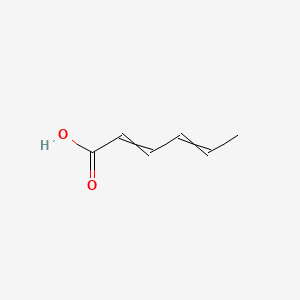
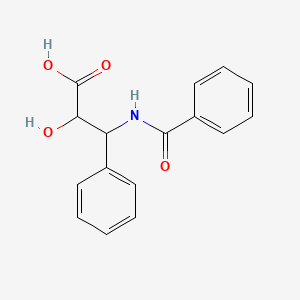

![2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B8816402.png)
